molecular formula C5H2Br2FNO2S B2955849 3,5-Dibromopyridine-4-sulfonyl fluoride CAS No. 2355247-72-0

3,5-Dibromopyridine-4-sulfonyl fluoride

Cat. No.: B2955849
CAS No.: 2355247-72-0
M. Wt: 318.94
InChI Key: JOZOEQTZVKLFET-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Br2FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, a sulfonyl fluoride group at the 4 position, and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3,5-Dibromopyridine-4-sulfonyl fluoride has several applications in scientific research:

Future Directions

Sulfonyl fluorides, including 3,5-Dibromopyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research may focus on expanding the applications of sulfonyl fluorides and developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromopyridine-4-sulfonyl fluoride typically involves the bromination of pyridine derivatives followed by sulfonylation and fluorination. One common method is the bromination of pyridine using bromine or a brominating agent under controlled conditions to introduce bromine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromopyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3,5-dibromopyridine-4-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to act as a sulfonylating agent. This reactivity is exploited in various chemical transformations and in the design of enzyme inhibitors that target specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromopyridine-4-sulfonyl fluoride is unique due to the combination of bromine atoms and a sulfonyl fluoride group on the pyridine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and scientific research .

Properties

IUPAC Name

3,5-dibromopyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOEQTZVKLFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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